Isoform-Selective PI5P4Kγ Inhibition Confers Target-Specific Utility Over Broad-Spectrum Kinase Inhibitors
2-(Thiophen-2-yl)-3,4-dihydroquinazolin-4-one (reported as NIH-12848) inhibits PI5P4Kγ with an IC50 of approximately 1 μM, while exhibiting no inhibition of PI5P4Kα or PI5P4Kβ isoforms at concentrations up to 100 μM [1]. This contrasts sharply with many pan-kinase inhibitors that lack isoform discrimination. The selective inhibition of the γ isoform enables precise interrogation of PI5P4Kγ-dependent pathways without confounding off-target effects on α and β isoforms.
| Evidence Dimension | PI5P4K isoform inhibition selectivity |
|---|---|
| Target Compound Data | IC50 ~1 μM for PI5P4Kγ; no inhibition of α/β up to 100 μM |
| Comparator Or Baseline | Non-selective kinase inhibitors (e.g., staurosporine) inhibit multiple isoforms at similar concentrations |
| Quantified Difference | >100-fold selectivity for γ over α/β |
| Conditions | In vitro kinase assay; recombinant PI5P4K isoforms |
Why This Matters
Enables isoform-specific target validation and minimizes confounding variables in cell-based assays.
- [1] Clarke JH, et al. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site. Biochem J. 2015;466(2):359-67. View Source
